Structural Elucidation and Synthetic Methodologies of 3-Cyclopropyl-5-oxa-2-azaspirooctan-1-one: A Whitepaper for Drug Discovery
Structural Elucidation and Synthetic Methodologies of 3-Cyclopropyl-5-oxa-2-azaspirooctan-1-one: A Whitepaper for Drug Discovery
Structural Elucidation and Synthetic Methodologies of 3-Cyclopropyl-5-oxa-2-azaspiro[1]octan-1-one: A Whitepaper for Drug Discovery
Executive Summary
Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds—a concept widely known as "escaping flatland." Among these novel topologies, four-membered ring-containing spirocycles have emerged as highly sought-after bioisosteres.
This technical guide provides an in-depth analysis of 3-Cyclopropyl-5-oxa-2-azaspiro[1]octan-1-one , a highly vectorized, rigid spirocyclic module. By dissecting its chemical identity, structural rationale, and synthetic methodologies, this whitepaper serves as a comprehensive resource for drug development professionals seeking to incorporate advanced oxa-azaspirocyclic scaffolds into their fragment-based libraries or lead optimization pipelines.
Chemical Identity and Physicochemical Profiling
The integration of spirocyclic building blocks into drug discovery requires precise physicochemical profiling. The core data for 3-Cyclopropyl-5-oxa-2-azaspiro[1]octan-1-one is summarized in the table below 2.
| Property | Value / Description |
| IUPAC Name | 3-Cyclopropyl-5-oxa-2-azaspiro[1]octan-1-one |
| CAS Number | 1820687-31-7 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| SMILES String | O=C1C2(OCCC2)C(C2CC2)N1 |
| MDL Number | MFCD29033867 |
| Key Structural Features | β -lactam core, spiro-fused tetrahydrofuran, C3-cyclopropyl |
Structural Elucidation & Mechanistic Rationale
The architecture of 3-Cyclopropyl-5-oxa-2-azaspiro[1]octan-1-one is meticulously designed to offer multiple exit vectors while maintaining a low molecular weight.
-
The Azetidin-2-one ( β -Lactam) Core : Denoted by the 2-aza and 1-one nomenclature, this rigid 4-membered ring serves as the foundational scaffold. It provides built-in hydrogen bond donor (NH) and acceptor (C=O) capabilities.
-
The Tetrahydrofuran (THF) Ring : Indicated by the 5-oxa designation, the THF ring is spiro-fused at the C4 position of the β -lactam. Causality in Design : Compared to an all-carbon spiro[1]octane, the oxygen atom introduces a polar surface area (PSA) and significantly reduces lipophilicity (logP), which is critical for improving the aqueous solubility of the final drug candidate .
-
The 3-Cyclopropyl Substituent : Positioned at C3 of the β -lactam, this group provides steric bulk and dictates the 3D vectorization of the molecule, forcing any attached pharmacophores into a highly specific spatial orientation.
Structural decomposition of 3-Cyclopropyl-5-oxa-2-azaspiro[1]octan-1-one.
Synthetic Methodology: The Self-Validating Staudinger Workflow
The construction of heavily substituted spiro- β -lactams is notoriously challenging due to ring strain and the potential for unwanted ring-opening side reactions. The Staudinger[2+2] cycloaddition between a ketene and an imine is the most reliable methodology for this scaffold.
Below is a self-validating, step-by-step protocol designed for high diastereoselectivity and structural integrity.
Step 1: Imine Condensation
-
Procedure : React cyclopropanecarboxaldehyde with 4-methoxybenzylamine (PMB-NH₂) in dichloromethane (DCM) over anhydrous MgSO₄ at room temperature.
-
Causality : The PMB group is specifically chosen as an N-protecting group because it can be oxidatively cleaved later without requiring harsh acidic or basic conditions that would hydrolyze the sensitive β -lactam ring.
-
Validation Check : Monitor the reaction via ¹H-NMR. The successful formation of the imine is confirmed by the disappearance of the aldehyde proton peak (~9.5 ppm) and the emergence of a sharp imine (CH=N) singlet at ~8.2 ppm.
Step 2: In Situ Ketene Generation
-
Procedure : Dissolve tetrahydrofuran-2-carboxylic acid in dry DCM. Add Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) and triethylamine (Et₃N) at 0°C.
-
Causality : Standard acid chloride formation (e.g., using SOCl₂) can degrade the oxygen-containing THF ring. Mukaiyama's reagent allows for mild, neutral activation to form the ketene intermediate (O=C=C(THF)).
Step 3:[2+2] Cycloaddition
-
Procedure : Slowly dropwise add the pre-formed imine solution to the ketene solution at -78°C, then allow it to warm to room temperature overnight.
-
Causality : The low temperature is critical to control the stereochemistry. The orthogonal approach of the imine to the ketene dictates the relative cis/trans geometry of the cyclopropyl group and the spiro-THF oxygen.
-
Validation Check : Perform LC-MS analysis. The presence of the PMB-protected spirocycle mass peak confirms successful cycloaddition.
Step 4: Oxidative Deprotection
-
Procedure : Treat the PMB-protected intermediate with Ceric Ammonium Nitrate (CAN) in an acetonitrile/water mixture at 0°C to oxidatively cleave the PMB group.
-
Validation Check : Final compound purity must be assessed via HPLC (>98% required). Structural connectivity, specifically the spiro-fusion at C4, must be definitively proven using 2D-NMR (HMBC and HSQC) to ensure the spiro carbon is correctly bonded to both the THF oxygen and the β -lactam nitrogen.
Proposed synthetic workflow via Staudinger [2+2] cycloaddition.
Applications in Modern Drug Discovery
The strategic incorporation of oxa-azaspiro[1]octanes into lead compounds is driven by the need to optimize pharmacokinetic (PK) profiles.
-
Bioisosteric Replacement : Azaspirocycles are frequently utilized as structural surrogates for traditional saturated heterocycles like piperidines and morpholines. By replacing a flexible morpholine ring with a rigid 5-oxa-2-azaspiro[1]octane core, researchers can lock the molecule into a bioactive conformation, thereby increasing target binding affinity and selectivity .
-
Metabolic Stability : The dense sp³ hybridization and the steric shielding provided by the cyclopropyl group protect adjacent bonds from cytochrome P450-mediated oxidation, extending the compound's half-life in vivo.
-
Intellectual Property (IP) Space : Because four-membered ring-containing spirocycles remain relatively underexplored compared to their monocyclic counterparts, they offer a highly effective strategy for generating novel, patentable chemical entities in crowded therapeutic areas .
References
-
Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". Chemical Reviews, 2014, 114(16), 8257–8322. Available at:[Link]
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. "Synthesis of Novel Azaspiro[1]octanes as Multifunctional Modules in Drug Discovery". Organic Letters, 2011, 13(22), 6134–6136. Available at:[Link]
